(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a combination of isoxazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and catalysts such as palladium on carbon (Pd/C) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation or alkylation reactions using reagents like bromine (Br₂) or alkyl halides
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Br₂, alkyl halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In biological and medicinal research, (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-12(14(20)19-8-7-17-15(19)22-2)13(18-21-9)10-5-3-4-6-11(10)16/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEMTMUWIZDESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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